molecular formula C15H15NOS B11948840 4-Methoxy-N-methylthiobenzanilide CAS No. 61821-48-5

4-Methoxy-N-methylthiobenzanilide

Cat. No.: B11948840
CAS No.: 61821-48-5
M. Wt: 257.4 g/mol
InChI Key: XYSHNGSRNVLPSL-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylthiobenzanilide is an organic compound with the molecular formula C15H15NOS It is a member of the benzanilide family, characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-methylthiobenzanilide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-methylthiobenzamide in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:

  • Formation of 4-methoxybenzoyl chloride

    • Reactants: 4-methoxybenzoic acid, thionyl chloride
    • Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)
    • Solvent: Dichloromethane or chloroform
  • Formation of this compound

    • Reactants: 4-methoxybenzoyl chloride, N-methylthiobenzamide, pyridine
    • Conditions: Room temperature to moderate heating
    • Solvent: Tetrahydrofuran (THF) or dichloromethane

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-methylthiobenzanilide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzanilide moiety can be reduced to form an amine.

    Substitution: The methoxy and methylthio groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in basic conditions.

Major Products

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 4-Methoxy-N-methylthiobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-methylthiobenzanilide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-methylthiobenzanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-methylbenzamide
  • 4-Methoxy-N-phenylbenzamide
  • 4-Chloro-N-methylthiobenzanilide

Uniqueness

4-Methoxy-N-methylthiobenzanilide is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

61821-48-5

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

4-methoxy-N-methyl-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C15H15NOS/c1-16(13-6-4-3-5-7-13)15(18)12-8-10-14(17-2)11-9-12/h3-11H,1-2H3

InChI Key

XYSHNGSRNVLPSL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)C2=CC=C(C=C2)OC

Origin of Product

United States

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